1-(Azidomethyl)-4-fluorobenzene
Overview
Description
1-(Azidomethyl)-4-fluorobenzene is an organic compound characterized by the presence of an azidomethyl group attached to a benzene ring substituted with a fluorine atom
Scientific Research Applications
1-(Azidomethyl)-4-fluorobenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: Utilized in the preparation of functional materials, such as polymers and coordination compounds.
Bioconjugation: Employed in click chemistry for labeling and functionalizing biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Azidomethyl)-4-fluorobenzene can be synthesized through a multi-step process. One common method involves the nucleophilic substitution reaction of 4-fluorobenzyl chloride with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-(Azidomethyl)-4-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMSO or acetonitrile.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Lithium aluminum hydride or palladium on carbon (Pd/C) with hydrogen gas.
Major Products Formed:
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Mechanism of Action
The mechanism of action of 1-(Azidomethyl)-4-fluorobenzene primarily involves its reactivity due to the azido group. The azido group can participate in cycloaddition reactions, forming stable triazole rings. Additionally, the azido group can be reduced to an amine, which can further react with other functional groups. These reactions are facilitated by the electron-withdrawing effect of the fluorine atom, which enhances the reactivity of the azido group.
Comparison with Similar Compounds
1-(Azidomethyl)-5H-tetrazole: Similar in structure but contains a tetrazole ring instead of a benzene ring.
1-(Azidoethyl)-5H-tetrazole: Contains an ethyl group instead of a methyl group.
1-(Azidopropyl)-5H-tetrazole: Contains a propyl group instead of a methyl group.
Uniqueness: 1-(Azidomethyl)-4-fluorobenzene is unique due to the presence of both an azido group and a fluorine atom on the benzene ring. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic applications and research purposes.
Properties
IUPAC Name |
1-(azidomethyl)-4-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-7-3-1-6(2-4-7)5-10-11-9/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQMFQIPTDUPPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=[N+]=[N-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50458633 | |
Record name | 1-(azidomethyl)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50458633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159979-96-1 | |
Record name | 1-(azidomethyl)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50458633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 159979-96-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-(azidomethyl)-4-fluorobenzene in the synthesis of 1,2,3-triazole derivatives described in the research?
A1: this compound serves as a key starting material in the synthesis of 1,4-disubstituted 1,2,3-triazoles. [] The compound reacts with dipropargyl uracil or dipropargyl thymine through a click chemistry reaction to form the desired triazole derivatives. [] This reaction utilizes copper(I) as a catalyst and proceeds under mild conditions, highlighting the utility of this compound in this synthetic approach. []
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